molecular formula C24H31N3O6 B2537228 (E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391883-37-7

(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B2537228
CAS No.: 391883-37-7
M. Wt: 457.527
InChI Key: WQGMWRASXJANSN-CVKSISIWSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of appropriate precursors in a suitable solvent. For instance, the synthesis of 1,3-diazole derivatives involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO . Another example is the synthesis of 1 and 2-substituted benzimidazoles by the reaction of phenylenediamine with p-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, specific information about the molecular structure of “(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide” is not available .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Amides, for instance, react with azo and diazo compounds to generate toxic gases. They also form flammable gases when reacted with strong reducing agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its appearance, solubility, melting point, boiling point, and reactivity. For instance, 2-ethoxybenzamide, a related compound, is a white or almost-white crystalline powder that is insoluble in water .

Scientific Research Applications

Synthesis of Novel Compounds

Research into the synthesis of novel compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from natural products like visnaginone and khellinone, has shown potential for developing new anti-inflammatory and analgesic agents. These compounds exhibit significant inhibitory activity against cyclooxygenase enzymes, suggesting their potential in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antibacterial Applications

The synthesis of 2-chloro-[1,3] benzoxazine ring derivatives using Vilsmeier reagent has been explored for antibacterial purposes. These novel compounds have shown significant antibacterial ability against both gram-negative and gram-positive bacteria, highlighting the potential for developing new antimicrobial agents (Shakir, Saoud, & Hussain, 2020).

Antiviral Research

The creation of benzamide-based 5-aminopyrazoles and their fused heterocycles has been reported to show remarkable antiavian influenza virus activity. This research outlines a new synthesis route for compounds demonstrating significant in vitro antiviral activities against bird flu influenza (H5N1), offering insights into developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).

Novel Inhibitors

Studies on the synthesis of 3-(2-hydroxyethoxy)-N-(5-benzylthiazol-2-yl)-benzamides as inhibitors of stearoyl-CoA desaturase-1 (SCD-1) have identified compounds with potent inhibitory actions. These findings contribute to understanding how structural modifications can enhance biological activity, providing a basis for developing treatments targeting metabolic diseases (Uto et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, specific information about the mechanism of action of “(E)-3,4,5-triethoxy-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)benzamide” is not available .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, 2-ethoxybenzamide is harmful if swallowed and suspected of causing genetic defects .

Properties

IUPAC Name

3,4,5-triethoxy-N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6/c1-5-30-19-12-10-9-11-17(19)15-26-27-22(28)16-25-24(29)18-13-20(31-6-2)23(33-8-4)21(14-18)32-7-3/h9-15H,5-8,16H2,1-4H3,(H,25,29)(H,27,28)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGMWRASXJANSN-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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